- 3'-/2'-Amino- or -thiol-modified, fluorescence coupled nucleoside and oligonucleotide, a method for their preparation and their use, European Patent Organization, , ,

Cas no 92586-35-1 (AZT triphosphate)

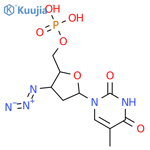

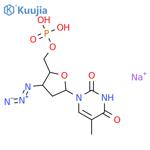

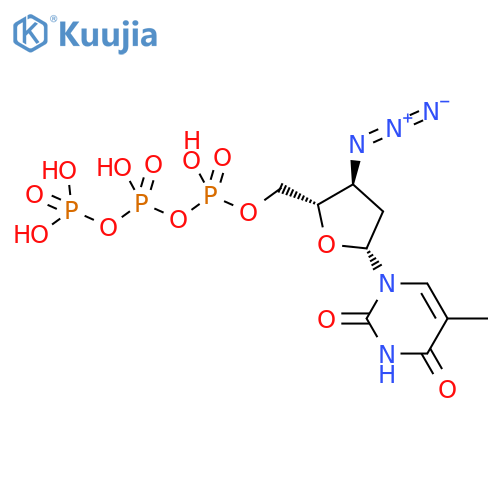

AZT triphosphate structure

Productnaam:AZT triphosphate

AZT triphosphate Chemische en fysische eigenschappen

Naam en identificatie

-

- Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-

- 3'-AZIDO-3'-DEOXYTHYMIDINE 5'-TRIPHOSPHATE

- 3'-Azido-3'-deoxythymidine-5'-triphosphate

- AZT triphosphate

- 3′-Azido-3′-deoxythymidine 5′-(tetrahydrogen triphosphate) (ACI)

- 3′-Azido-3′-deoxythymidine 5′-triphosphate

- 3′-Azido-3′-deoxythymidine triphosphate

- 3′-Azidothymidine triphosphate

- Azidothymidine triphosphate

- AZTTP

- Zidovudine 5′-triphosphate

- Zidovudine triphosphate

- 6RGF96R053

- Threo-azt-TP

- SCHEMBL19808965

- 3'-azido-3'-deoxythymidine triphosphate

- Combivir

- Thymidine 5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-

- DA-50915

- BDBM50370476

- ZDV-TP

- N3dTTP

- 3'-N3-dTTP

- 3'-Deoxy-3'-azidothymidine triphosphate

- [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

- AZT-triphospate

- CHEMBL193952

- Zidovudine-triphosphate (AZT-TP)

- 3'-Azido-dTTP

- Dttp(3'N3)

- 1-(3'-Azido-2',3'-dideoxy-beta-D-xylofuranosyl)thymine 5'-triphosphate

- 92586-35-1

- HY-116364

- 3'-Azido-2',3'-dideoxythymidine-5'-triphosphate

- Azidothymidine-5'-triphosphate

- DTXSID80239053

- 106060-92-8

- NSC742231

- Azt-TP

- CS-0065212

- AZddTTP

- UNII-6RGF96R053

- DTXCID00161544

- 3'-Azidothymidine triphosphate

- [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate

- Q27265380

- Erythro-azt-TP

- GLWHPRRGGYLLRV-XLPZGREQSA-N

- 3'-Deoxy-3'-Azidothymidine-5'-triphosphate

- 3'-Azido-2',3'-dideoxythymidine-5'- triphosphate

- Zidovudine 5'-triphosphate

- Zidovudine-5'-triphosphate

-

- Inchi: 1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1

- InChI-sleutel: GLWHPRRGGYLLRV-XLPZGREQSA-N

- LACHT: O=C1NC(=O)C(C)=CN1[C@H]1C[C@H](N=[N+]=[N-])[C@@H](COP(O)(=O)OP(O)(=O)OP(O)(O)=O)O1

Berekende eigenschappen

- Exacte massa: 506.996

- Monoisotopische massa: 506.996

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 5

- Aantal waterstofbondacceptatoren: 15

- Zware atoomtelling: 31

- Aantal draaibare bindingen: 9

- Complexiteit: 973

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 3

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: _3.2

- Topologisch pooloppervlak: 233A^2

Experimentele eigenschappen

- Kookpunt: °Cat760mmHg

- Vlampunt: °C

- PSA: 303.09000

- LogboekP: -0.39254

AZT triphosphate Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0065212-1mg |

AZT triphosphate |

92586-35-1 | 1mg |

$550.0 | 2022-04-26 | ||

| MedChemExpress | HY-116364-1mg |

AZT triphosphate |

92586-35-1 | 1mg |

¥6500 | 2022-08-31 |

AZT triphosphate Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide

1.2 Reagents: Methanol

1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide

1.2 Reagents: Methanol

1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide

Referentie

Productiemethode 2

Reactievoorwaarden

Referentie

- Therapeutic nucleosides, European Patent Organization, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Sodium phosphate

Referentie

- One-pot synthesis of nucleotides in water medium, Phosphorus, 2019, 194(4-6), 335-336

Productiemethode 4

Reactievoorwaarden

Referentie

- Effector studies of 3'-azidothymidine nucleotides with human ribonucleotide reductase, Biochemical Pharmacology, 1987, 36(21), 3757-61

Productiemethode 5

Reactievoorwaarden

1.1 Solvents: Dimethylformamide ; 3 h, 25 °C

1.2 Reagents: Methanol ; 4 °C; 30 min, 25 °C

1.3 Reagents: Diisopropylethylamine , 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ; 25 °C; 24 h, 25 °C

1.2 Reagents: Methanol ; 4 °C; 30 min, 25 °C

1.3 Reagents: Diisopropylethylamine , 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ; 25 °C; 24 h, 25 °C

Referentie

- Cross-Linked Polymeric Nanogel Formulations of 5'-Triphosphates of Nucleoside Analogs: Role of the Cellular Membrane in Drug Release, Molecular Pharmaceutics, 2005, 2(6), 449-461

Productiemethode 6

Reactievoorwaarden

Referentie

- Carriers for liquid membrane transport of nucleotide 5'-triphosphates, Journal of Organic Chemistry, 1992, 57(12), 3449-54

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide

Referentie

- Synthesis and application of modified nucleosides or nucleotides, World Intellectual Property Organization, , ,

Productiemethode 8

Reactievoorwaarden

Referentie

- New thymidine triphosphate analog inhibitors of human immunodeficiency virus-1 reverse transcriptase., Journal of Medicinal Chemistry, 1992, 35(11), 1938-41

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: 1,1′-Carbonyldiimidazole , Tributylammonium pyrophosphate Solvents: Dimethylformamide

Referentie

- 3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'-deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide, Nucleic Acid Chem., 1991, 4, 67-72

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: 1H-Tetrazole , P,P′′-Diamidotriphosphorous acid, N,N,N′,N′-tetrakis(1-methylethyl)-, P,P′,P′′-t… Solvents: Tetrahydrofuran ; 24 h, rt

1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 28 h, rt

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran , Decane ; 1 h, rt

1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt

1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 28 h, rt

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran , Decane ; 1 h, rt

1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt

Referentie

- Solid-phase synthesis of modified oligonucleotides containing diphosphodiester inter-nucleotide linkages, World Intellectual Property Organization, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: 5′-ATP , 2-Propenoic acid, 2-(phosphonooxy)-, ion(1-) , Magnesium chloride Solvents: Water ; 5 d, pH 6.8, 37 °C

Referentie

- Treatment of human viral infections, United States, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Phosphorus oxychloride Solvents: Trimethyl phosphate ; 30 min, 0 °C

1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ; 20 min, 0 °C

1.3 Reagents: Tributylamine ; 2 min

1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ; pH 8, 0 °C

1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ; 20 min, 0 °C

1.3 Reagents: Tributylamine ; 2 min

1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ; pH 8, 0 °C

Referentie

- Structure-based design, synthesis, and in vitro assay of novel nucleoside analog inhibitors against HIV-1 reverse transcriptase, Bioorganic & Medicinal Chemistry Letters, 2005, 15(16), 3775-3777

Productiemethode 13

Reactievoorwaarden

Referentie

- Inhibition of DNA polymerase η by oxetanocin derivatives, Nucleic Acids Symposium Series, 2006, (50), 269-270

Productiemethode 14

Reactievoorwaarden

Referentie

- 2'-deoxynucleoside 5'-triphosphates modified at the γ-phosphate, Collection of Czechoslovak Chemical Communications, 1996, 61,

Productiemethode 15

Reactievoorwaarden

Referentie

- Aminonucleosides and their derivatives. XI. Synthesis of 3'-amino-2', 3'-dideoxynucleoside 5'-triphosphates, Bioorganicheskaya Khimiya, 1984, 10(5), 670-80

Productiemethode 16

Reactievoorwaarden

Referentie

- α,β- and β,γ-Methylene 5'-phosphonate derivatives of 3'-azido-2',3'-dideoxythymidine-5'-triphosphate. Correlation between affinity for reverse transcriptase, susceptibility to hydrolysis by phosphodiesterases and anti-retrovirus activity, Biochemical Pharmacology, 1988, 37(12), 2395-403

Productiemethode 17

Reactievoorwaarden

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide

1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide

1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide

Referentie

- 3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide, Nucleic Acid Chem., 1991, 4, 67-72

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: 1H-Tetrazole , 2-(Acetyloxy)-5-(hydroxymethyl)benzoic acid (polystyrene divinyl benzene aminomethylated supported) Solvents: Tetrahydrofuran ; 28 h, rt

1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 24 h, rt

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ; 1 h, rt

1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt

1.6 Reagents: Amberlite Solvents: 1,4-Dioxane , Water ; 15 min, rt

1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 24 h, rt

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ; 1 h, rt

1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt

1.6 Reagents: Amberlite Solvents: 1,4-Dioxane , Water ; 15 min, rt

Referentie

- Selective diphosphorylation, dithiodiphosphorylation, triphosphorylation, and trithiotriphosphorylation of unprotected carbohydrates and nucleosides, Organic Letters, 2005, 7(25), 5589-5592

Productiemethode 19

Reactievoorwaarden

1.1 Reagents: Imidazole , 2-Chloro-1,3-dimethylimidazolium hexafluorophosphate Solvents: Acetonitrile , Water ; 30 min, 40 °C

1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ; 17 h, 40 °C

1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ; 17 h, 40 °C

Referentie

- One-Pot Synthesis of Nucleotides and Conjugates in Aqueous Medium, European Journal of Organic Chemistry, 2017, 2017(2), 241-245

AZT triphosphate Raw materials

- Thymidine5'-(trihydrogen diphosphate), 3'-azido-3'-deoxy-

- 5'-Thymidylic acid,3'-azido-3'-deoxy-

- Zidovudine

- Sodium;[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl Dihydrogen Phosphate

- 1,1',1''-phosphinylidynetris-1H-Imidazole

AZT triphosphate Preparation Products

AZT triphosphate Gerelateerde literatuur

-

Rishi Rajat Adhikary,Prachi More,Rinti Banerjee Nanoscale 2015 7 7520

-

David C. Pryde,Rob Webster,Scott L. Butler,Edward J. Murray,Kevin Whitby,Chris Pickford,Mike Westby,Michael J. Palmer,David J. Bull,Hannah Vuong,David C. Blakemore,Darren Stead,Christopher Ashcroft,Iain Gardner,Claire Bru,Wai-Yee Cheung,Ieuan O. Roberts,Jennifer Morton,Richard A. Bissell Med. Chem. Commun. 2013 4 709

-

Raquel Mello da Rosa,Bruna Candia Piccoli,Fernanda D'Avila da Silva,Luciano Dornelles,Jo?o B. T. Rocha,Mariana Souza Sonego,Karine Rech Begnini,Tiago Collares,Fabiana K. Seixas,Oscar E. D. Rodrigues Med. Chem. Commun. 2017 8 408

92586-35-1 (AZT triphosphate) Gerelateerde producten

- 29706-85-2(5'-Thymidylic acid,3'-azido-3'-deoxy-)

- 1804756-68-0(3-Chloro-6-(difluoromethyl)-2-(fluoromethyl)pyridine)

- 436155-39-4(Acetic acid, (3,4-dimethoxyphenoxy)-, methyl ester)

- 2098023-26-6(3-cyclopropyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine)

- 2734772-71-3((3,4-Difluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone)

- 78648-34-7(5-(2-methylphenyl)amino-5-oxopentanoic Acid)

- 165737-05-3(2-Benzofuranmethanamine,4-amino-)

- 2624108-44-5(trans-tert-Butyl 2-(hydroxymethyl)cyclopropanecarboxylate)

- 1804506-89-5(Ethyl 4-chloro-3-cyano-5-nitrophenylacetate)

- 2267-47-2(1-(2,4-difluorophenyl)ethan-1-ol)

Aanbevolen leveranciers

Suzhou Genelee Bio-Technology Co., Ltd.

Goudlid

CN Leverancier

Bulk

Wuhan ChemNorm Biotech Co.,Ltd.

Goudlid

CN Leverancier

Reagentie

Shandong Feiyang Chemical Co., Ltd

Goudlid

CN Leverancier

Bulk

江苏科伦多食品配料有限公司

Goudlid

CN Leverancier

Reagentie

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Goudlid

CN Leverancier

Reagentie